molecular formula C28H28N6O3 B587095 Candesartan tert-Butyl Ester CAS No. 1246820-49-4

Candesartan tert-Butyl Ester

Cat. No.: B587095
CAS No.: 1246820-49-4
M. Wt: 496.571
InChI Key: ICTNQSYVECBWHV-UHFFFAOYSA-N
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Description

Candesartan tert-Butyl Ester is a chemical compound that serves as a precursor in the synthesis of Candesartan, an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Candesartan tert-Butyl Ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the alkylation of 4′-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester followed by hydrolysis . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Candesartan tert-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of interest is Candesartan, which is obtained after the hydrolysis of the tert-butyl ester group .

Scientific Research Applications

Candesartan tert-Butyl Ester is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

Candesartan tert-Butyl Ester itself does not have a direct mechanism of action, as it is a precursor. once converted to Candesartan, it functions by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor (AT1) in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

Comparison with Similar Compounds

Uniqueness: Candesartan tert-Butyl Ester is unique due to its specific synthetic pathway and its role as a precursor to Candesartan, which has a high binding affinity and prolonged activity compared to other sartans .

Properties

IUPAC Name

tert-butyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O3/c1-5-36-27-29-23-12-8-11-22(26(35)37-28(2,3)4)24(23)34(27)17-18-13-15-19(16-14-18)20-9-6-7-10-21(20)25-30-32-33-31-25/h6-16H,5,17H2,1-4H3,(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTNQSYVECBWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747285
Record name tert-Butyl 2-ethoxy-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-49-4
Record name tert-Butyl 2-ethoxy-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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